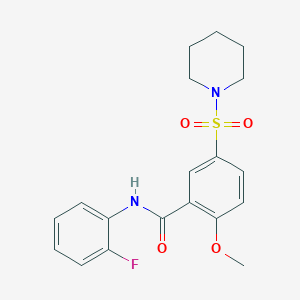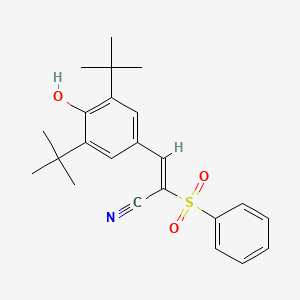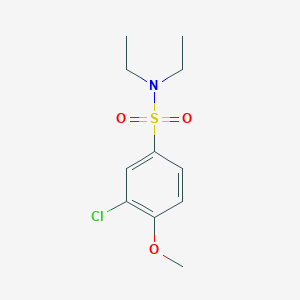
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as FS-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. FS-1 belongs to a class of compounds known as sulfonylbenzamides, which have been shown to have a range of biological activities including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide inhibits the activity of the enzyme PDE4, which is involved in the production of inflammatory cytokines.
Another proposed mechanism is that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide activates the AMPK pathway, which is involved in regulating cellular energy metabolism and has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has also been shown to have anti-diabetic effects, with studies showing that it can improve insulin sensitivity and glucose uptake in cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers investigating the biological effects of sulfonylbenzamides.
One limitation of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Future Directions
There are a number of potential future directions for research on N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide derivatives that may have improved therapeutic properties.
Another area of research could focus on the potential use of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide in combination with other drugs or therapies to enhance its effects.
Finally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide and its potential therapeutic applications in various disease states.
Scientific Research Applications
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Another area of research has investigated the anti-cancer effects of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. Studies have shown that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-18-10-9-14(27(24,25)22-11-5-2-6-12-22)13-15(18)19(23)21-17-8-4-3-7-16(17)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJOHCUSDCPDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693191.png)


![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4693211.png)


![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4693235.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4693246.png)
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4693253.png)
